EGFR Kinase Inhibition: Potency and Stability Advantage Over Erbstatin
Methyl 2,5-dihydroxycinnamate inhibits EGF receptor-associated tyrosine kinase in vitro with an IC50 of 0.77 μM, retaining full activity after a 60-minute incubation, whereas the natural product erbstatin loses activity rapidly under identical conditions due to inherent instability . The compound is approximately 4 times more stable than erbstatin in calf serum [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition potency and stability |
|---|---|
| Target Compound Data | IC50 = 0.77 μM; retains activity after 60 min incubation; ~4× more stable in calf serum |
| Comparator Or Baseline | Erbstatin: comparable initial potency but rapid activity loss; significantly lower stability in serum |
| Quantified Difference | 4-fold stability advantage in serum; maintains activity after 60 min vs. erbstatin inactivation |
| Conditions | In vitro EGFR kinase assay; calf serum stability assessment |
Why This Matters
The stability advantage enables reproducible in vitro studies and eliminates the need for continuous compound replenishment, making methyl 2,5-dihydroxycinnamate the practical choice for EGFR-targeted research.
- [1] Umezawa, K., et al. (1992). Inhibition of epidermal growth factor receptor functions by tyrosine kinase inhibitors. Japanese Journal of Cancer Research, 83(9), 982-988. View Source
